molecular formula C15H22ClNO4 B1670800 7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide CAS No. 55104-39-7

7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide

Cat. No.: B1670800
CAS No.: 55104-39-7
M. Wt: 315.79 g/mol
InChI Key: KTIQCDLYPPAYBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-071-IT involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving beta-adrenoceptor antagonists .

Industrial Production Methods

Industrial production of DL-071-IT follows standard protocols for the synthesis of beta-adrenoceptor antagonists. This includes large-scale organic synthesis, purification, and quality control to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

DL-071-IT undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of DL-071-IT include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from the reactions of DL-071-IT include various oxidized, reduced, and substituted derivatives. These products are often used in further pharmacological studies to evaluate their efficacy and safety .

Scientific Research Applications

DL-071-IT has a wide range of scientific research applications, including:

Mechanism of Action

DL-071-IT exerts its effects by blocking beta-adrenoceptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. The compound’s intrinsic sympathomimetic activity and weak membrane stabilizing activity contribute to its overall pharmacological profile. The molecular targets of DL-071-IT include beta-1 and beta-2 adrenoceptors, which are key components of the sympathetic nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DL-071-IT

DL-071-IT is unique due to its combination of intrinsic sympathomimetic activity and weak membrane stabilizing activity. This makes it a valuable compound for research purposes, as it provides insights into the complex interactions between beta-adrenoceptors and their ligands .

Properties

IUPAC Name

7-[3-(tert-butylamino)-2-hydroxypropoxy]-3H-2-benzofuran-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.ClH/c1-15(2,3)16-7-11(17)9-19-12-6-4-5-10-8-20-14(18)13(10)12;/h4-6,11,16-17H,7-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIQCDLYPPAYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C(=O)OC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970477
Record name 7-(2-Hydroxy-3-((2-methyl-2-propanyl)amino)propoxy)-2-benzofuran-1(3H)-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55104-39-7
Record name 7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055104397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(2-Hydroxy-3-((2-methyl-2-propanyl)amino)propoxy)-2-benzofuran-1(3H)-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFUROLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03IBM9K96Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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